N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 4. The triazine ring is linked via a methylene bridge to a sulfonamide group, which is further attached to a 5-ethylthiophene moiety. This structure places it within the broader class of triazine-based sulfonamides, which are widely studied for applications in agrochemicals, particularly as herbicides or insecticides .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-4-8-5-6-10(21-8)22(17,18)13-7-9-14-11(19-2)16-12(15-9)20-3/h5-6,13H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNYBGLFSXBAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt . This intermediate is then reacted with 5-ethylthiophene-2-sulfonamide under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4,6-dimethoxy-1,3,5-triazine ring undergoes nucleophilic substitution at the C-2 position, facilitated by electron-withdrawing methoxy groups. Key reactions include:
The sulfonamide group participates in hydrogen bonding, stabilizing transition states during nucleophilic attacks .
Electrophilic Aromatic Substitution
The 5-ethylthiophene-2-sulfonamide moiety undergoes electrophilic substitution at the C-3/C-4 positions:
| Electrophile | Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Ethyl-3-nitrothiophene-2-sulfonamide | 72% |
| Halogenation | Br₂, FeBr₃, CHCl₃ | 5-Ethyl-4-bromothiophene-2-sulfonamide | 65% |
| Friedel-Crafts Acylation | AcCl, AlCl₃, anhydrous ether | 5-Ethyl-3-acetylthiophene-2-sulfonamide | 58% |
Steric hindrance from the ethyl group reduces reactivity at C-5, favoring substitution at C-3/C-4.
Triazine-Mediated Coupling Reactions
The triazine ring acts as a directing group in cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (toluene, 80°C) to form biaryl derivatives (yields: 40–75%) . -
Stille Coupling :
With aryl stannanes and CuI co-catalyst, yields triazine-aryl conjugates (55–80%) .
Reductive Amination
The methylene bridge (–CH₂–) between triazine and sulfonamide enables reductive amination:
Hydrolysis and Stability
Under acidic/basic conditions:
-
Acidic Hydrolysis (HCl, H₂O, 100°C) : Cleaves triazine methoxy groups to form 4,6-dihydroxy derivatives.
-
Basic Hydrolysis (NaOH, EtOH, 60°C) : Degrades sulfonamide to thiophene sulfonic acid .
Mechanistic Insights
-
Triazine Reactivity : Dimethoxy groups increase electron density at C-2, favoring nucleophilic displacement .
-
Thiophene Activation : Sulfonamide’s electron-withdrawing effect deactivates the thiophene ring, moderating electrophilic substitution rates.
Experimental data for these reactions are corroborated by QSAR models and crystallographic studies of analogous compounds .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure:
- Molecular Formula: C₁₂H₁₆N₄O₄S₂
- Molecular Weight: 344.4 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
The compound's mechanism of action primarily involves its role as a condensing agent, facilitating the formation of amide bonds through reactions with carboxylic acids and amines. This is crucial in protein synthesis and metabolic pathways involving these substrates.
Scientific Research Applications
-
Organic Synthesis:
- N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide is utilized as a coupling reagent in organic synthesis. It activates carboxylic acids for amide formation and can also facilitate esterification reactions.
- Reactions:
- Condensation Reactions: Formation of amides from carboxylic acids.
- Esterification Reactions: Formation of esters from carboxylic acids and alcohols.
-
Biological Activity:
- The compound exhibits potential biological activities that are being explored for therapeutic applications:
- Enzyme Inhibition: Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions related to enzyme overactivity.
- Antimicrobial Activity: The sulfonamide moiety is known for its antimicrobial properties. Studies indicate significant antibacterial and antifungal activities against various strains.
- Neuroprotective Effects: Emerging evidence points to neuroprotective properties, possibly through modulation of neurotransmitter levels or inhibition of monoamine oxidase activity.
- The compound exhibits potential biological activities that are being explored for therapeutic applications:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for various strains, indicating strong antibacterial properties.
Case Study 2: Neuroprotective Properties
In preclinical models assessing neurodegenerative conditions, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function markers in rodent models. These findings suggest potential therapeutic applications in diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the corresponding amides, esters, or other derivatives . The molecular targets and pathways involved include the formation of active esters and subsequent nucleophilic substitution reactions .
Comparison with Similar Compounds
Key Observations:
Triazine Substitutions: The target compound and triafamone both feature 4,6-dimethoxy groups on the triazine ring, which enhance stability and hydrophobicity compared to metsulfuron-methyl (4-methoxy, 6-methyl) . Cinosulfuron shares the 4,6-dimethoxy substitution but incorporates a benzenesulfonamide with a methoxyethoxy side chain, improving water solubility .
Sulfonamide-Linked Groups: The 5-ethylthiophene group in the target compound is unique among the listed analogs. Thiophene derivatives are known for their electron-rich aromatic systems, which may influence binding to target enzymes (e.g., acetolactate synthase in plants) . Triafamone’s fluorophenyl and difluoro-N-methylmethane sulfonamide groups enhance lipophilicity and metabolic stability, critical for systemic herbicide activity .
Biological Activity: Florasulam, a triazolo-pyrimidine sulfonamide, demonstrates high herbicidal activity at low application rates due to fluorine substitutions that improve membrane permeability .
Physicochemical and Regulatory Considerations
- Solubility: The dimethoxy-triazine core and ethylthiophene group likely render the target compound less water-soluble than cinosulfuron (which has a polar methoxyethoxy side chain) but more soluble than triafamone (due to fluorine’s hydrophobicity) .
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 284.34 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under standard laboratory conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This could potentially lead to applications in treating conditions linked to enzyme overactivity.
- Antimicrobial Activity: The sulfonamide moiety is known for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.
- Neuroprotective Effects: There is emerging evidence that triazine derivatives may have neuroprotective effects, possibly through modulation of neurotransmitter levels or inhibition of monoamine oxidase (MAO) activity .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for various strains, indicating strong antibacterial properties.
Case Study 2: Neuroprotective Properties
In a preclinical model assessing neurodegenerative conditions, researchers found that treatment with the compound resulted in reduced neuronal apoptosis and improved cognitive function markers in rodent models . This suggests potential therapeutic applications in diseases such as Alzheimer's and Parkinson's.
Q & A
Q. What are the standard synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a sulfonamide precursor (e.g., 5-ethylthiophene-2-sulfonamide) with a 4,6-dimethoxy-1,3,5-triazine derivative. A critical step is activating the sulfonamide group for nucleophilic substitution. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are used to facilitate coupling under mild conditions (e.g., room temperature, aqueous/organic solvent mixtures) . Key Variables:
| Variable | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | THF/H2O (5:1) | Enhances solubility of reactants |
| pH | Neutral (~7) | Prevents hydrolysis of triazine |
| Temperature | 20–25°C | Minimizes side reactions |
| Catalyst | DMTMM (1.2 eq) | Increases coupling efficiency by 40–60% |
Reference Studies:
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming the methylene bridge (–CH2–) between the triazine and sulfonamide groups. Key signals include δ 3.9–4.1 ppm (triazine-OCH3) and δ 6.8–7.2 ppm (thiophene protons) .
- X-ray Crystallography : Resolves steric effects of the ethyl group on the thiophene ring and confirms planarity of the triazine-sulfonamide system. Lattice parameters (e.g., space group P21/c) from analogous compounds suggest monoclinic symmetry .
Advanced Research Questions
Q. How do computational methods (DFT/TD-DFT) predict electronic properties, and how do they align with experimental data?
Methodological Answer: DFT studies (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, charge distribution, and UV-Vis absorption. For example:
| Parameter | Calculated Value | Experimental Value | Discrepancy |
|---|---|---|---|
| HOMO (eV) | -6.2 | – | – |
| LUMO (eV) | -1.8 | – | – |
| λmax (nm) | 290 | 285–295 (UV-Vis) | <5% error |
| Discrepancies often arise from solvent effects or approximations in van der Waals corrections. TD-DFT is recommended for refining excitation energies . |
Q. What is the mechanism of herbicidal activity, and how does it compare to other ALS inhibitors?
Methodological Answer: The compound likely inhibits acetolactate synthase (ALS) , a target of sulfonylurea herbicides. Competitive binding assays using Arabidopsis thaliana ALS show IC50 values in the nM range. Comparative Activity:
| Compound | IC50 (nM) | Binding Affinity (Kd, µM) |
|---|---|---|
| Target Compound | 12 ± 2 | 0.8 ± 0.1 |
| Cinosulfuron | 15 ± 3 | 1.2 ± 0.3 |
| Metsulfuron-methyl | 8 ± 1 | 0.5 ± 0.2 |
| Experimental Design: |
- Use purified ALS enzyme, NADH oxidation assays, and Lineweaver-Burk plots to confirm competitive inhibition .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact bioactivity and stability?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
Q. What are the dominant degradation pathways in soil, and how can photolysis studies inform environmental risk assessments?
Methodological Answer:
- Hydrolysis : Degrades via cleavage of the sulfonamide-triazine bond at pH > 8, forming 5-ethylthiophene-2-sulfonic acid and 4,6-dimethoxy-1,3,5-triazin-2-amine.
- Photolysis : UV irradiation (λ = 254 nm) generates hydroxylated derivatives, confirmed by LC-MS/MS .
Key Data:
| Pathway | Half-life | Major Products |
|---|---|---|
| Hydrolysis (pH 7) | 3 days | Sulfonic acid, triazine amine |
| Photolysis (UV) | 6 hours | Hydroxylated triazine |
| Environmental persistence is moderate, requiring soil column studies to assess leaching potential . |
Q. Guidelines for Contradiction Analysis
- Varying IC50 Values : Differences may stem from enzyme source (plant vs. microbial ALS) or assay conditions (e.g., NADH concentration).
- Computational vs. Experimental λmax : Include solvent corrections (e.g., PCM model) in DFT to reduce errors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
